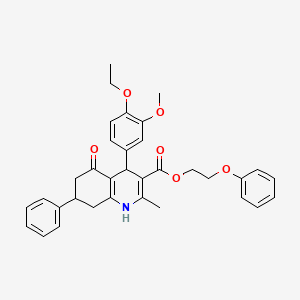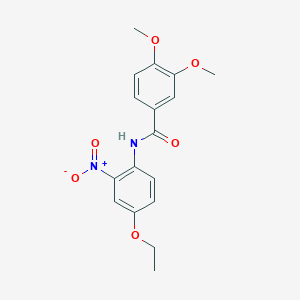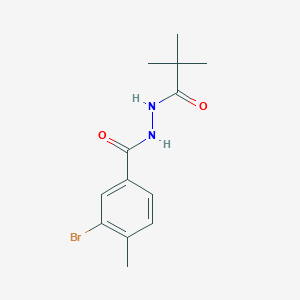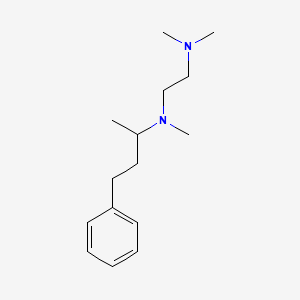![molecular formula C19H25N5O3 B5128048 2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5128048.png)
2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide, also known as DMNP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMNP belongs to the class of nicotinamide derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and to induce apoptosis. This compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. In addition, this compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide in lab experiments is its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and to modulate the immune system, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful optimization of dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its ability to inhibit the growth of cancer cells and to modulate the immune system. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide involves the reaction of 2,6-dimethoxy nicotinic acid with 2-(4-methyl-1-piperazinyl)-3-pyridinylmethyl chloride in the presence of a base. The resulting product is then treated with nicotinoyl chloride to yield this compound. The synthesis of this compound is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has been shown to inhibit the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23-9-11-24(12-10-23)17-14(5-4-8-20-17)13-21-18(25)15-6-7-16(26-2)22-19(15)27-3/h4-8H,9-13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLJHWBROQFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=C(N=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5127972.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B5127978.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5127984.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5127989.png)

![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)


![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5128060.png)
![[6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5128065.png)